N-Boc-L-isoleucine hemihydrate
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Overview
Description
Boc-L-isoleucine hemihydrate: is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. The hemihydrate form indicates that the compound contains half a molecule of water per molecule of Boc-L-isoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-isoleucine hemihydrate is typically synthesized through the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl group. The reaction involves the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The resulting product is then purified through crystallization or chromatography to obtain Boc-L-isoleucine hemihydrate .
Industrial Production Methods: In industrial settings, the production of Boc-L-isoleucine hemihydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-L-isoleucine hemihydrate undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc protecting group using acids like trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or methanol.
Coupling: Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a base like N,N-diisopropylethylamine.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Deprotected Isoleucine: L-isoleucine after removal of the Boc group.
Peptides: Peptides formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry: It is also used in the synthesis of complex organic molecules and as a starting material for the preparation of other derivatives .
Biology: In biological research, Boc-L-isoleucine hemihydrate is used to study protein structure and function. It is incorporated into synthetic peptides that mimic natural proteins, allowing researchers to investigate protein-protein interactions and enzyme activity .
Medicine: Boc-L-isoleucine hemihydrate is used in the development of peptide-based drugs. It is incorporated into therapeutic peptides that target specific diseases, such as cancer and infectious diseases. The compound’s stability and ease of handling make it an ideal choice for drug development .
Industry: In the pharmaceutical industry, Boc-L-isoleucine hemihydrate is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various applications, including drug delivery systems and biomaterials .
Mechanism of Action
The mechanism of action of Boc-L-isoleucine hemihydrate is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine during chemical reactions, preventing unwanted side reactions. The protected amino acid can then undergo coupling reactions to form peptide bonds with other amino acids. Once the desired peptide is synthesized, the Boc group is removed to yield the free amino group, allowing the peptide to fold into its functional conformation .
Comparison with Similar Compounds
Boc-L-leucine hemihydrate: Similar to Boc-L-isoleucine hemihydrate but with a different side chain.
Boc-L-valine hemihydrate: Another Boc-protected amino acid with a different side chain.
Boc-L-alanine hemihydrate: A Boc-protected amino acid with a simpler side chain.
Uniqueness: Boc-L-isoleucine hemihydrate is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. The presence of the Boc group provides stability and protection during chemical reactions, making it a valuable building block in peptide synthesis. Its specific side chain also influences the folding and function of the resulting peptides, making it an essential component in the study of protein structure and function .
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGJSARLXBZKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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